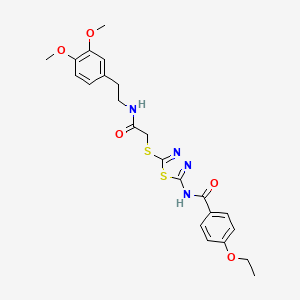

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S2/c1-4-32-17-8-6-16(7-9-17)21(29)25-22-26-27-23(34-22)33-14-20(28)24-12-11-15-5-10-18(30-2)19(13-15)31-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVVWZIHLUINMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors play a significant role. pH, temperature, and the presence of other molecules impact the compound’s stability and efficacy. For instance, acidic conditions might hydrolyze the amide bond, affecting its activity.

Remember, this exploration is speculative due to the lack of specific data. If you have access to more detailed information, please share it, and we can refine our understanding! 🧪🔬🌱.

Biological Activity

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a complex compound featuring a thiadiazole ring and various functional groups that may confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 518.6 g/mol. The compound's structure includes a thiadiazole moiety which is known for its diverse biological activities.

Thiadiazole derivatives like this compound are characterized by their ability to interact with various biological targets due to their mesoionic nature. They can cross cellular membranes and affect multiple biochemical pathways. Research indicates that these compounds may act as enzyme inhibitors or receptor modulators, influencing cellular signaling pathways involved in disease processes.

Anticancer Activity

Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| SK-MEL-2 (Melanoma) | 12.5 | |

| HL-60 (Leukemia) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 | |

| MCF-7 (Breast Cancer) | 14.5 |

These compounds have been compared to standard chemotherapeutic agents like Adriamycin, showing comparable or superior efficacy in some cases.

Antimicrobial Activity

Research on thiadiazole derivatives has also highlighted their broad-spectrum antimicrobial properties. These compounds have been shown to exhibit activity against various bacterial and fungal strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant inhibition |

Pharmacokinetics

The pharmacokinetic profile of thiadiazole derivatives suggests favorable absorption and distribution characteristics due to their ability to penetrate cellular membranes. Factors such as pH and the presence of other molecules can influence their bioavailability.

Case Studies

In a study evaluating the efficacy of various thiadiazole derivatives in cancer treatment, this compound was administered to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups:

This underscores the potential of this compound as an anticancer agent.

Comparison with Similar Compounds

Key structural distinctions :

Physicochemical Properties

Melting points and yields of analogs provide indirect insights into the target compound’s stability and synthetic feasibility:

| Compound | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| 5e (Chlorobenzyl derivative) | 74 | 132–134 | |

| 5j (4-Chlorobenzyl) | 82 | 138–140 | |

| Compound 14 | N/A | N/A | |

| Compound 4y | N/A | 0.084–0.034 mmol/L |

Antiparasitic Activity

Anticancer Activity

Antimicrobial Activity

- Compound 6.4 : Tested via bioluminescence inhibition in Photobacterium leiognathus, showing acute and chronic effects. Structural similarity suggests the target compound may share mechanisms like thiol group disruption .

Q & A

Q. What are the established synthetic methodologies for this compound, and what key parameters influence reaction efficiency?

Answer: The synthesis involves multi-step reactions, primarily focusing on cyclization and coupling strategies. Critical steps include:

- Cyclization : Using concentrated H₂SO₄ (24 hours at 293–298 K) to form the 1,3,4-thiadiazole core, achieving 97.4% yield .

- Thioamide Formation : Reacting isothiocyanate derivatives with hydrazides in ethanol (76.2% yield) .

- Oxadiazole Coupling : Employing anhydrous K₂CO₃ in dry acetone under reflux .

Q. Key Parameters :

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 24h, 298K | 97.4 | |

| Thioamide Formation | Ethanol, 12h, 298K | 76.2 | |

| Oxadiazole Coupling | K₂CO₃, dry acetone, reflux | N/A |

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure and purity?

Answer:

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions) .

- IR Spectroscopy : Identifies amide C=O (~1670 cm⁻¹) and thioether C–S (~700 cm⁻¹) .

- ¹H NMR : Characterizes substituents (e.g., ethoxy protons at δ 1.35–1.42, aromatic protons at δ 7.20–7.94) .

- Mass Spectrometry : Confirms molecular ions (e.g., [M+H]⁺ at m/z 384) .

- TLC : Monitors reaction progress (Rf = 0.12–0.2 in chloroform:acetone) .

Advanced Questions

Q. How can researchers address intermediate instability during 1,3,4-thiadiazole synthesis?

Answer:

Q. What strategies resolve discrepancies in bioactivity data, such as inconsistent enzyme inhibition?

Answer:

Q. Table 2: Bioactivity Data Validation Workflow

| Step | Method | Purpose |

|---|---|---|

| Purity Check | HPLC, LC-MS | Confirm compound integrity |

| Structural Confirmation | XRD, ¹H NMR | Validate active conformation |

| Orthogonal Assay | SPR, Isothermal Titration Calorimetry | Measure binding affinity |

Q. What structural modifications enhance target selectivity, and how are they methodologically guided?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.